Kasugamycin

Description

Historical Context of Discovery and Isolation

Kasugamycin (B1663007) was first isolated in 1965 from a strain of Streptomyces kasugaensis found near the Kasuga shrine in Nara, Japan. wikipedia.orgebi.ac.uk The discovery was made by Hamao Umezawa, a notable researcher also credited with the discovery of other significant antibiotics like kanamycin (B1662678) and bleomycin. wikipedia.orgebi.ac.uk Initially identified for its ability to inhibit the growth of the fungus causing rice blast disease (Pyricularia oryzae), it was later found to also possess antibacterial properties. wikipedia.orgebi.ac.ukkingelong.com.vn The isolation process yielded this compound as a white, crystalline substance. wikipedia.orgebi.ac.uk

Scientific Significance and Research Trajectory

The scientific significance of this compound lies in its distinctive mechanism of action, which differs from many other well-known antibiotics. This has made it a valuable tool for studying protein synthesis and ribosomal function. uplcorp.compnas.org Research into this compound has explored its effectiveness against a range of plant pathogens, including bacteria such as Erwinia, Pseudomonas, and Xanthomonas species, as well as fungal plant pathogens. kingelong.com.vnapsnet.org Its use in agriculture, particularly for controlling rice blast, has been a major area of research and application. kingelong.com.vnresearchgate.net Furthermore, studies have investigated the development of resistance to this compound and strategies for managing it. wikipedia.orgebi.ac.ukmsu.edu More recent research has also uncovered this compound's ability to inhibit glycoside hydrolase family 18 (GH18) chitinases, revealing new potential molecular targets and expanding its research trajectory beyond ribosomal inhibition. nih.govfrontiersin.orgresearchgate.net

Classification as an Aminoglycoside Antibiotic

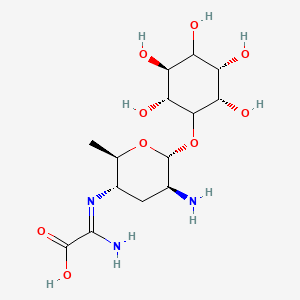

This compound is classified as an aminoglycoside antibiotic. wikipedia.orgebi.ac.ukmcmaster.ca Aminoglycoside antibiotics are a class of compounds that typically inhibit bacterial protein synthesis by binding to the ribosome. uplcorp.comweizmann.ac.il this compound shares this broad classification but is considered somewhat unusual within the group because its cyclitol ring is not amino substituted. mcmaster.ca Its chemical structure includes a unique combination of sugars, such as D-chiro-inositol and a substituted hexopyranosyl moiety. ontosight.aicymitquimica.com The molecular formula for this compound is C₁₄H₂₅N₃O₉, while this compound hydrochloride, a common form, has the formula C₁₄H₂₆ClN₃O₉. cymitquimica.comnih.gov

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₅N₃O₉ (this compound) cymitquimica.com C₁₄H₂₆ClN₃O₉ (this compound Hydrochloride) nih.gov | cymitquimica.comnih.gov |

| Molecular Weight | 379.36 g/mol (this compound) usda.gov 415.82 g/mol (this compound Hydrochloride) labsolu.ca | usda.govlabsolu.ca |

| Appearance | White, crystalline substance wikipedia.orgebi.ac.uk Colorless solid (free base) usda.gov White crystals (hydrochloride) usda.gov | wikipedia.orgebi.ac.ukusda.gov |

| Solubility | Soluble in water cymitquimica.commade-in-china.com Hydrochloride easily soluble in water made-in-china.com | cymitquimica.commade-in-china.com |

| Melting Point | 214–216°C (free base, with decomposition) usda.gov 236–239°C (hydrochloride, with decomposition) usda.gov | usda.gov |

Detailed research findings have elucidated the mechanism by which this compound inhibits protein synthesis. It binds to the 30S ribosomal subunit, interfering with translation initiation. wikipedia.orguplcorp.compnas.org Specifically, it is thought to inhibit the binding of initiator transfer RNA (tRNA) and can distort the mRNA path within the ribosome. wikipedia.orguplcorp.com Structural analysis, including X-ray crystallography, has shown that this compound binds within the mRNA channel of the 30S subunit, interacting with specific nucleotides in the 16S ribosomal RNA. researchgate.netnih.govnih.gov This binding site is located between the universally conserved G926 and A794 nucleotides, which are also associated with this compound resistance. researchgate.netnih.govnih.gov Research indicates that this compound's action can be dependent on the mRNA sequence context, particularly the nucleotide immediately preceding the start codon. pnas.org Beyond ribosomal targeting, the recent discovery of this compound's inhibitory activity against GH18 chitinases in various organisms, including bacteria, insects, and humans, highlights its potential as a research tool for studying these enzymes and for the development of new inhibitors with diverse scaffolds. nih.govfrontiersin.orgresearchgate.net Studies on its uptake and transport in plants, such as castor bean seedlings, suggest an active carrier-mediated system influenced by factors like temperature, concentration, and pH, and indicate bidirectional translocation. nih.govresearchgate.netfrontiersin.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTHJAPFENJVNC-UQTMRZPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040374 | |

| Record name | Kasugamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

<1.3X10-4 mm Hg at 25 °C | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

6980-18-3, 11030-24-3 | |

| Record name | Kasugamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EINECS 234-260-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kasugamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]-D-chiro-inositol sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KASUGAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O957UYB9DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

203 °C (dec) | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Mechanisms of Action

Ribosomal Interference and Protein Synthesis Inhibition

Kasugamycin (B1663007) inhibits protein synthesis at the translation initiation step. wikipedia.orgmdpi.comnih.govnih.gov While initially thought to primarily block the binding of messenger RNA (mRNA) and initiator transfer RNA (tRNA) to the 30S subunit, more recent studies suggest it can also interfere with translation even after the formation of the 70S initiation complex. pnas.org The extent of inhibition can correlate with increased occupancy of start codons by 70S ribosomes. pnas.org this compound does not completely abolish translation, allowing for the continued expression of some proteins. pnas.org

Binding to the 30S Ribosomal Subunit

This compound binds directly to the 30S ribosomal subunit. mdpi.comnih.govnih.govbiorxiv.org Structural analyses, including X-ray crystallography and cryo-electron microscopy, have revealed its binding site within the mRNA channel of the 30S subunit. wikipedia.orgnih.govnih.govbiorxiv.orgresearchgate.netresearchgate.netrcsb.org This binding occurs between specific nucleotides in the 16S ribosomal RNA (rRNA). wikipedia.orgnih.govresearchgate.net

Interaction with 16S Ribosomal RNA (rRNA)

The binding pocket for this compound is composed entirely of 16S rRNA residues that line the mRNA channel of the small subunit. nih.gov The antibiotic's interaction with 16S rRNA is crucial for its inhibitory activity. embopress.org

Specific Nucleotide Binding Sites (e.g., G926, A794, A1518, A1519)

This compound binds between the universally conserved nucleotides G926 and A794 in the 16S ribosomal RNA. wikipedia.orgnih.govresearchgate.netresearchgate.net These nucleotides are also known sites of this compound resistance. wikipedia.orgnih.govresearchgate.netasm.org Chemical probing experiments have shown that this compound protects A794 and G926 from modification and enhances the reactivity of C795. researchgate.netembopress.orgweizmann.ac.il Resistance to this compound can also arise from mutations in the ksgA gene, which encodes a methyltransferase that catalyzes the dimethylation of nucleotides A1518 and A1519 in helix 45 of the 16S rRNA. wikipedia.orgnih.govresearchgate.netasm.orgoup.com While ksgA mutations confer modest resistance, higher resistance levels can result from mutations directly at A794, G926, or A1519 in 16S rRNA. asm.org

Perturbation of mRNA Path in the Ribosome

A key aspect of this compound's mechanism is its ability to perturb the mRNA path within the ribosome. wikipedia.orgnih.govweizmann.ac.ilnih.govresearchgate.netuplcorp.com By binding within the mRNA channel, this compound mimics codon nucleotides at the P and E sites. wikipedia.orgresearchgate.netplos.org This binding position suggests that the drug interferes with the proper placement of mRNA on the ribosome. nih.govresearchgate.net This perturbation indirectly affects the interaction between the mRNA and tRNA. wikipedia.orgresearchgate.netasm.org

Inhibition of Translation Initiation Complex Formation

This compound inhibits protein synthesis at the step of translation initiation complex formation. wikipedia.orgnih.govpnas.orgmdpi.comnih.govnih.govresearchgate.net It prevents the formation of the translation initiation complex on canonical mRNAs. mdpi.com While early views suggested a direct block of mRNA and initiator tRNA binding, structural and biochemical data indicate a more nuanced mechanism involving interference with the formation of the 30S initiation complex. pnas.orgnih.govnih.gov

Interference with Initiator tRNA Binding to the P-site

This compound is thought to interfere with the binding of initiator tRNA to the ribosomal P-site. wikipedia.orgnih.govmdpi.comnih.govepa.gov Although structural data show that the this compound binding site does not directly overlap with the P-site tRNA binding position, the drug's binding within the mRNA channel indirectly induces dissociation of P-site-bound fMet-tRNA from 30S subunits by perturbing the mRNA. wikipedia.orgnih.govnih.govresearchgate.net This interference with the mRNA-tRNA codon-anticodon interaction during 30S canonical initiation is a proposed mechanism for inhibiting initiator tRNA binding. wikipedia.orgresearchgate.netasm.org

Differential Effects on Canonical vs. Leaderless mRNA Translation

This compound has been observed to exhibit differential effects on the translation of canonical and leaderless messenger RNAs (mRNAs) wikipedia.orgelifesciences.orgpnas.orgmdpi.com. Canonical mRNAs typically possess a 5' untranslated region (UTR) containing a Shine-Dalgarno (SD) sequence, which is crucial for ribosome binding and translation initiation mdpi.comnih.gov. In contrast, leaderless mRNAs lack a 5' UTR and the initiation codon is located at the 5' terminus mdpi.comnih.govresearchgate.net.

Studies have suggested that this compound specifically inhibits the translation initiation of canonical mRNAs wikipedia.orgplos.org. This is thought to occur because this compound binds within the mRNA channel of the 30S ribosomal subunit, perturbing the interaction between the mRNA and tRNA during canonical initiation wikipedia.orgkenyon.edu. The binding position of this compound overlaps with the path of the mRNA, mimicking codon nucleotides at the P and E sites wikipedia.orgkenyon.edu.

In contrast, translation of leaderless mRNAs appears to be less affected by this compound in vivo wikipedia.orgpnas.orgmdpi.comnih.govnih.gov. It has been proposed that translation initiation on leaderless transcripts might be less sensitive to this compound because it can rely on a direct interaction of the 70S ribosome with the start codon at the mRNA 5' terminus, a process that may involve less steric hindrance from this compound binding compared to canonical initiation which proceeds through the formation of the 30S initiation complex wikipedia.orgpnas.org. However, some studies in Mycobacterium smegmatis did not find evidence that this compound selectively blocks translation of canonical but not leaderless mRNA transcripts at high concentrations elifesciences.orgresearchgate.net.

Induction of Atypical Ribosomal Particles (e.g., 61S ribosomes)

In addition to its direct effects on translation initiation, this compound has been reported to induce the formation of atypical ribosomal particles in Escherichia coli in vivo wikipedia.orgmdpi.comnih.govresearchgate.net. These particles, referred to as ~61S ribosomes, are stable and are deficient in several proteins of the small ribosomal subunit wikipedia.orgmdpi.comnih.govresearchgate.net. Specifically, 61S particles are devoid of more than six small subunit proteins, including the functionally important proteins S1 and S12 wikipedia.orgmdpi.comnih.govresearchgate.net. The absence of these proteins is thought to be linked to structural changes in the 16S ribosomal RNA (rRNA) nih.govresearchgate.net.

Notably, these this compound-induced 61S ribosomes have been shown to be proficient in selectively translating leaderless mRNA wikipedia.orgmdpi.comnih.govresearchgate.net. This suggests that the formation of these atypical ribosomes may contribute to the observed differential translation of canonical and leaderless transcripts in the presence of this compound mdpi.com.

Modulation of Translational Fidelity and Mistranslation

This compound is unique among aminoglycoside antibiotics in its ability to decrease translational error, whereas most other aminoglycosides increase mistranslation elifesciences.orgelifesciences.orgcdnsciencepub.comnih.govnih.gov. This compound enhances translational accuracy in vitro cdnsciencepub.comnih.gov. It has been shown to increase the fidelity of translation of natural messenger RNA cdnsciencepub.com.

Research indicates that this compound can specifically decrease mistranslation that occurs due to the indirect tRNA aminoacylation pathway elifesciences.orgelifesciences.orgnih.gov. This pathway is used by most bacteria to generate aminoacylated glutamine and asparagine tRNAs and can be a source of translational errors elifesciences.orgresearchgate.netelifesciences.orgnih.gov. Studies in Mycobacterium tuberculosis have shown that clinical isolates with increased rates of mistranslation involving this pathway exhibit increased tolerance to the antibiotic rifampicin (B610482) elifesciences.orgelifesciences.orgnih.gov. This compound treatment was found to decrease this mistranslation and increase susceptibility to rifampicin elifesciences.orgelifesciences.orgnih.gov.

This compound's binding to the ribosome, near the universally conserved A794 and G926 residues of 16S rRNA, is thought to contribute to its ability to increase discrimination against physiologically misacylated tRNAs elifesciences.org.

Inhibition of Glycoside Hydrolase Family 18 (GH18) Chitinases

Beyond its ribosomal target, this compound has been discovered to act as an inhibitor of Glycoside Hydrolase Family 18 (GH18) chitinases nih.govresearchgate.netnih.govsemanticscholar.orgfrontiersin.org. GH18 chitinases are enzymes that play crucial roles in the degradation of chitin (B13524), a significant polysaccharide found in various organisms nih.gov.

Competitive Inhibition Mechanism

Studies have demonstrated that this compound inhibits GH18 chitinases in a competitive manner nih.govresearchgate.netnih.govresearchgate.net. This indicates that this compound competes with the natural substrate (chitin or chitin oligosaccharides) for binding to the enzyme's active site researchgate.netnih.gov. Inhibition kinetics studies have confirmed this competitive mode of inhibition against GH18 chitinases from diverse organisms, including bacteria, insects, and humans nih.govresearchgate.netnih.govresearchgate.net.

Binding to Substrate-Binding Clefts

Research utilizing techniques such as tryptophan fluorescence spectroscopy and molecular docking has revealed that this compound binds to the substrate-binding clefts (SBCs) of GH18 chitinases nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net. The binding mode of this compound within these clefts is reported to be similar to that of the natural substrate nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net. The SBCs of GH18 chitinases are typically lined with residues that interact with the polysaccharide substrate biorxiv.orgcazypedia.org.

Molecular docking studies have provided detailed insights into the interaction of this compound within the SBC. For example, the methylkasugaminide moiety of this compound has been shown to occupy the –1 subsite of the SBC, while the D-inositol moiety occupies the –2 subsite frontiersin.org.

Electrostatic Interactions and Hydrogen Bonding in Chitinase (B1577495) Inhibition

The inhibitory activity of this compound against GH18 chitinases is significantly influenced by specific molecular interactions within the substrate-binding cleft nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net. A vital interaction identified is an electrostatic interaction between the amino group of this compound and the carboxyl group of a conserved aspartate residue within the GH18 chitinase catalytic triad (B1167595) nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net. This electrostatic interaction is considered a crucial driving force for the binding affinity of this compound to these enzymes frontiersin.org.

In addition to electrostatic interactions, hydrogen bonds also play a role in the binding of this compound to the SBCs frontiersin.orgnih.gov. The methylkasugaminide moiety forms hydrogen bonds with surrounding residues in the –1 subsite, while the D-inositol moiety forms hydrogen bonds with residues in the –2 subsite frontiersin.org. These combined interactions contribute to the stable binding of this compound and its competitive inhibition of GH18 chitinase activity frontiersin.orgnih.gov.

Compound Information

| Compound Name | PubChem CID |

| This compound | 34678 |

Data Tables

Based on the search results, a summary of the inhibitory activity of this compound against various GH18 chitinases can be presented in a table format.

| GH18 Chitinase Source | Inhibition Mode | Ki (µM) |

| Serratia marcescens (SmChiA) | Competitive | 0.25 |

| Ostrinia furnacalis (OfChtI) | Competitive | 29.00 |

| Ostrinia furnacalis (OfChi-h) | Competitive | - |

| Homo sapiens (HsCht) | Competitive | 0.27 |

| Homo sapiens (AMCase) | Competitive | - |

Potential Targeting of Nitrate (B79036) Reductase in Fungi

Research suggests that this compound (Ksg) may exert its antifungal effects, in part, by targeting nitrate reductase (NR) in certain fungal species. Studies on the fungal phytopathogen Didymella segeticola, which causes tea leaf spot disease, have indicated that Ksg can inhibit its growth in vitro. apsnet.orgnih.gov The half-maximal effective concentration (EC50) of Ksg against D. segeticola hyphae in vitro was found to be 141.18 μg ml−1. apsnet.orgnih.gov

Integrated analyses, including transcriptomic, proteomic, and bioinformatic approaches, have revealed that exposure to Ksg leads to changes in the expression of genes and proteins in D. segeticola hyphae involved in metabolic processes and the biosynthesis of secondary metabolites. apsnet.orgnih.gov Molecular docking studies have proposed that Ksg may target nitrate reductase. apsnet.orgnih.gov Further investigation using microscale thermophoresis assay demonstrated a greater affinity of Ksg with NR, suggesting a potential disruption of nitrogen assimilation and subsequent metabolism in the fungus. apsnet.orgnih.gov

This potential interaction with NR could disturb fungal metabolism and induce subsequent changes in hyphal growth and development, contributing to the inhibition of the pathogen D. segeticola. apsnet.orgnih.gov While this compound is known to inhibit protein synthesis by interfering with the 30S ribosomal subunit in bacteria and fungi like Pyricularia oryzae, the targeting of nitrate reductase presents an additional or alternative mechanism in certain fungal species. nih.govwikipedia.org

Nitrate reductase is a key enzyme in fungi required for nitrate assimilation, mediating the reduction of nitrate to nitrite. frontiersin.orgnih.gov This process is essential for utilizing nitrate as a nitrogen source. frontiersin.orgnih.gov The potential inhibition of this enzyme by this compound could therefore impair a fungus's ability to acquire and metabolize nitrogen, impacting its growth and virulence. Research on other fungi, such as Sclerotinia sclerotiorum, has shown that nitrate reductase is required for processes like sclerotial development and virulence, highlighting the importance of this enzyme in fungal pathogenesis. frontiersin.orgnih.gov

Biosynthesis and Synthetic Pathways

Biosynthetic Origin from Streptomyces kasugaensis

Kasugamycin (B1663007) is a natural product synthesized by the soil bacterium Streptomyces kasugaensis. nih.govwikipedia.orgusda.gov The genes responsible for this compound biosynthesis are typically clustered together in the Streptomyces genome, often linked to genes that confer resistance to the antibiotic. jmb.or.krjmb.or.kr The biosynthetic gene cluster for this compound has been isolated and characterized from S. kasugaensis strains. jmb.or.krjmb.or.kr For instance, a 22 kb DNA fragment containing seventeen putative open reading frames (ORFs) involved in this compound biosynthesis was isolated from S. kasugaensis KACC 20262. jmb.or.krjmb.or.kr

Elucidation of Biosynthetic Pathway Intermediates and Enzymes

The biosynthetic pathway of this compound involves a series of enzymatic steps converting precursor molecules into the final antibiotic structure. While the complete pathway is still being fully elucidated, significant progress has been made in identifying key intermediates and the enzymes involved. researchgate.netnih.govresearchgate.net

Role of Epimerase (KasQ) in Initial Steps

Recent research has identified the epimerase KasQ as an enzyme that primes this compound biosynthesis. researchgate.netnih.govresearchgate.netsciprofiles.com KasQ is reported to convert UDP-GlcNAc to UDP-ManNAc, marking an initial step in the pathway. researchgate.netnih.govresearchgate.net This finding suggests that KasQ plays a crucial role early in the biosynthetic process. researchgate.netnih.govresearchgate.net

Identification of Precursors (e.g., UDP-GlcNAc, D-chiro-inositol, kasugamine (B1673303), glycine (B1666218) imine)

Several precursor molecules have been identified as inputs into the this compound biosynthetic pathway. These include UDP-GlcNAc, D-chiro-inositol, kasugamine, and glycine imine. researchgate.netnih.govresearchgate.netsciprofiles.com Isotope-feeding studies have further supported that glucosamine/UDP-GlcNH2 serves as a direct precursor for the formation of kasugamine. nih.govresearchgate.net D-chiro-inositol is one of the three core chemical moieties that make up the this compound structure. researchgate.netnih.govresearchgate.netsciprofiles.com

Proposed Roles of Other Biosynthetic Enzymes (e.g., KasF, KasH, KasA, KasJ)

Several other enzymes encoded within the this compound biosynthetic gene cluster have proposed roles in the pathway. Enzymes such as oxidase, hydratase, aminotransferase (KasA), epimerase, glucosyl transferase (KasG), and N-acetyl transferase have been predicted based on homologies to other antibiotic biosynthetic enzymes. jmb.or.kr

While KasF and KasH were initially proposed to have roles in the biosynthetic pathway, recent studies indicate that both KasF and KasH function as this compound-modifying enzymes, acting as acetyltransferases that can inactivate this compound. nih.govresearchgate.netresearchgate.net Specifically, KasH is reported to acetylate this compound to 2-N'-acetyl this compound, functioning as a self-resistance enzyme. researchgate.net

KasA, an aminotransferase, is encoded within the biosynthetic gene cluster and has been used as a probe to isolate the cluster. jmb.or.krjmb.or.kr KasG, a glycosyltransferase, is proposed to be involved in connecting kasugamine to D-chiro-inositol to form a this compound disaccharide precursor. jmb.or.kr KasJ, an epimerase, is thought to complete the synthetic pathway by epimerizing myo-inositol to D-chiro-inositol. researchgate.netnih.govjst.go.jp

A summary of some proposed enzyme roles is presented in the table below:

| Enzyme | Proposed Role in Biosynthesis | Notes |

| KasQ | Primes biosynthesis by converting UDP-GlcNAc to UDP-ManNAc. researchgate.netnih.govresearchgate.net | Initial step in the pathway. researchgate.netnih.govresearchgate.net |

| KasA | Aminotransferase. jmb.or.krjmb.or.kr | Used to isolate the gene cluster. jmb.or.krjmb.or.kr |

| KasG | Glycosyltransferase, connects kasugamine to D-chiro-inositol. jmb.or.kr | Forms a disaccharide precursor. jmb.or.kr |

| KasJ | Epimerase, epimerizes myo-inositol to D-chiro-inositol. researchgate.netnih.govjst.go.jp | Completes the synthesis of the D-chiro-inositol moiety. researchgate.netnih.govjst.go.jp |

| KasF | Acetyltransferase, inactivates this compound. nih.govresearchgate.netresearchgate.net | Functions as a modifying enzyme. nih.govresearchgate.netresearchgate.net |

| KasH | Acetyltransferase, inactivates this compound (self-resistance). nih.govresearchgate.netresearchgate.net | More specific and reactive than KasF in terms of resistance. nih.govresearchgate.net |

| KasD | dNDP-glucose 4,6-dehydratase. jmb.or.krjmb.or.kr | Catalyzes conversion of dNDP-glucose to 4-keto-6-deoxy-dNDP-glucose. jmb.or.krjmb.or.kr |

Genetic Engineering and Regulation of this compound Production

Genetic engineering approaches have been employed to enhance this compound production in Streptomyces strains. nih.govresearchgate.netactanaturae.ru This involves manipulating the genes within the biosynthetic cluster and associated regulatory genes. nih.govresearchgate.net

Identification of Regulatory Genes (e.g., kasT, kasW, kasX, kasV, kasS)

Several genes have been identified that play a role in regulating this compound production. These include kasT, kasW, kasX, kasV, and kasS. nih.govresearchgate.net

kasT encodes a DNA-binding protein that acts as a pathway-specific regulator of the this compound biosynthesis gene cluster. nih.govjst.go.jp It binds to the intergenic region of kasU-kasJ. nih.govjst.go.jp Deletion of kasT can abolish this compound production, while its overexpression has been shown to significantly increase titers in some strains. nih.gov

kasW and kasX constitute a two-component regulatory system located upstream of the this compound gene cluster. nih.govresearchgate.net Deletion of kasW and kasX has been shown to improve this compound production. nih.govresearchgate.net

kasV is a MerR-family gene also found upstream of the cluster, and its deletion has resulted in increased this compound production in low-yielding strains. nih.govresearchgate.net

kasS is another gene in the upstream region that influences production, with its deletion impacting yield differently depending on the strain. nih.govresearchgate.net

Studies involving the deletion and overexpression of these regulatory genes have demonstrated their impact on the transcription of kas genes and ultimately on this compound yield. nih.govresearchgate.net The effects of manipulating these genes can vary between different Streptomyces strains. nih.govresearchgate.net

Strategies for Enhancing Production through Gene Manipulation

Enhancing the production of this compound through gene manipulation in Streptomyces species has been explored. Genetic engineering technologies offer a directed approach to alter gene expression within antibiotic biosynthetic clusters. researchgate.net This can involve mutagenesis-based genome editing to suppress the production of known compounds and potentially promote the synthesis of new variants, or to improve the yield of the target metabolite. researchgate.net

Studies have investigated the role of specific genes within the this compound biosynthetic gene cluster (KBG) in S. kasugaensis. For instance, the deletion of certain genes, such as kasW and kasX (part of a two-component system), and kasV (a MerR-family regulator), has shown promising results in increasing this compound production. researchgate.netresearchgate.net Individual deletions of kasW and kasX in a low-yielding strain led to production increases of 12% and 19%, respectively. researchgate.net Notably, the complete removal of this two-component system resulted in a significant yield increase from 6000 to 9000 mg/L in S. kasugaensis BCRC12349, representing a 2.94-fold enhancement upon kasV knockout. researchgate.net

Another strategy involves alleviating limitations in building blocks or enzymatic activity within the biosynthetic pathway. researchgate.net This "regulatory networks engineering" approach has been successfully applied to improve the bioproduction of various antibiotics, including this compound. researchgate.net

Beyond genetic manipulation, non-nutritional stresses like pH shock have also been investigated for enhancing this compound production in Streptomyces kasugaensis. researchgate.netdss.go.th Applying a sequential pH change from neutral to acidic and back to neutral has been shown to greatly enhance this compound biosynthesis. dss.go.th During the acidic phase, cell growth decreased, but upon returning to neutral pH, cell growth resumed, concurrently with a significantly enhanced rate of this compound biosynthesis compared to control cultures without pH shock. dss.go.th An optimal pH shock duration of 24 hours resulted in approximately a 7-fold higher this compound productivity than the control. dss.go.th

Here is a summary of some gene manipulation strategies and their reported impact on this compound production:

| Gene Targeted | Organism | Strategy | Effect on Production | Source |

| kasW | S. kasugaensis | Deletion | 12% increase | researchgate.net |

| kasX | S. kasugaensis | Deletion | 19% increase | researchgate.net |

| kasW and kasX | S. kasugaensis | Complete Deletion | 50% increase (6000 to 9000 mg/L) | researchgate.net |

| kasV | S. kasugaensis BCRC12349 | Knockout | 2.94-fold increase | researchgate.net |

Heterologous Expression of Biosynthetic Gene Clusters

Heterologous expression of the this compound biosynthetic gene (KBG) cluster in alternative host organisms has been explored to potentially improve production and facilitate genetic manipulation. Researchers have cloned the KBG cluster from S. kasugaensis and constructed cassettes for heterologous production in other actinomycetes, such as Streptomyces lividans and Rhodococcus erythropolis. researchgate.netnih.govresearchgate.net

One approach involved constructing a cassette (Cassette II) where the promoter of kasT, a specific activator gene for the KBG, was replaced with a constitutive promoter (PrpsJ) from Streptomyces avermitilis. nih.gov To further enhance production, an expression cassette for ino1, encoding inositol-1-phosphate synthase, was inserted into Cassette II to create Cassette III, aiming to increase the intracellular concentration of myo-inositol, a precursor of this compound. nih.gov

These cassettes showed stable maintenance in S. lividans and R. erythropolis, leading to this compound production. nih.gov Transformants of S. lividans carrying these cassettes achieved this compound production levels comparable to those of the original S. kasugaensis strain. nih.gov In R. erythropolis, Cassette III, with the additional ino1 expression, resulted in higher this compound accumulation than Cassette II, suggesting that increasing the supply of myo-inositol in the host can be beneficial for heterologous production. nih.gov Rhodococcus species are considered promising heterologous hosts for antibiotic fermentation due to their spherical form in liquid cultivation. researchgate.netnih.gov

The size of the this compound biosynthetic gene cluster is relatively small (about 20 kb) compared to clusters for other aminoglycoside antibiotics, which can be advantageous for cloning and heterologous expression. nih.gov Heterologous expression of the entire this compound biosynthesis gene cluster from S. kasugaensis in S. avermitilis has also been reported, with transformants producing this compound in the culture broth. nih.gov The expression of the this compound biosynthetic genes in this host was controlled by the regulatory gene kasT. nih.gov

Total Synthesis Methodologies

The total synthesis of this compound presents a challenge due to the presence of its distinctive multideoxy diamino sugar component, kasugamine. acs.orgchemistryviews.org Chemical synthesis is important not only for obtaining the natural product but also for developing analogs with potentially improved biological properties. acs.orgchemistryviews.org

Several research groups have reported methodologies for the synthesis of this compound and its components. acs.orgchemistryviews.orgnih.govresearchgate.netresearchgate.netnih.govnih.govacs.orgchemrxiv.orgnih.govacs.org

Utilization of Naturally Derived Carbohydrates as Starting Materials

Naturally derived carbohydrates have been utilized as starting materials in the total synthesis of this compound and its key component, kasugamine. acs.orgnih.gov One efficient synthetic pathway leverages D-fucal, a glycal obtainable on a large scale from galactose. acs.orgchemistryviews.orgnih.gov This approach aims to simplify stereochemical control and reduce the number of synthetic steps. acs.org

A pivotal step in this synthesis involves the selective reductive cleavage of the allylic acetoxy group from D-fucal, yielding a crucial 3-deoxyglycal intermediate. acs.orgchemistryviews.orgnih.gov This intermediate serves as a precursor for various deoxy and deoxy amino sugars. acs.org The alkene functionalities at the C-1 and C-2 positions of the intermediate facilitate the introduction of amino groups at the C-2 and C-4 positions, which is essential for kasugamine synthesis. acs.orgnih.gov Functionalization at the C-1 position also establishes a basis for glycosylation, leading to the formation of this compound. acs.org

Another reported enantioselective synthesis of kasugamine utilized D-glucose as a starting material, involving a series of intricate functionalization steps on the glucose scaffold. acs.org

Stereochemical Control in Synthesis

Stereochemical control is a critical aspect of this compound synthesis due to the multiple chiral centers in both the kasugamine and D-chiro-inositol moieties. acs.orgnih.govacs.org Synthetic strategies employing naturally derived carbohydrates like D-fucal are designed to effectively address these stereochemical complexities. acs.orgnih.gov

The selective reduction of D-fucal is a key step that generates a 3-deoxyglycal intermediate with specific stereochemistry. acs.orgnih.gov The subsequent introduction of amino groups at the C-2 and C-4 positions requires careful control to achieve the correct stereochemical configuration of kasugamine. acs.org Glycosylation reactions, which link the kasugamine moiety to the D-chiro-inositol unit, also demand precise stereochemical control to form the correct α-glycosidic linkage. acs.org

Methods like tandem epoxidation-glycosylation have been employed to obtain intermediates with desired stereochemistry. chemistryviews.org The introduction of the C-2 amino group via an azide (B81097) intermediate is another step where stereochemical outcome is crucial. chemistryviews.org

Development of Kasugamine Derivatives through Synthesis

The synthesis of kasugamine and its derivatives is an important area of research, as kasugamine is the unique amino sugar component of this compound. acs.orgchemistryviews.org Synthetic pathways for this compound often involve the preparation of a kasugamine synthon as a key intermediate. nih.govacs.org

Efficient synthetic routes utilizing naturally derived carbohydrates, such as D-fucal, allow for the preparation of kasugamine derivatives. acs.orgchemistryviews.org These synthetic approaches can facilitate the introduction of amino groups at specific positions and establish functionalities for subsequent glycosylation. acs.org The development of kasugamine derivatives through synthesis is valuable for the preparation of related deoxy amino sugars and for exploring structure-activity relationships by creating this compound analogs with potentially improved biological properties. acs.orgchemistryviews.orgnih.govacs.org

One reported synthesis of a kasugamine synthon proceeds from a chiral epoxide starting material and features a sulfamate-tethered aza-Wacker cyclization as a key step. nih.govacs.org This kasugamine derivative is envisioned for use in the total syntheses of this compound, minosaminomycin, and related antibiotic analogs. nih.govacs.org

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is particularly important for pharmaceuticals and other biologically active molecules like this compound. While racemic synthesis of kasugamine has been reported, achieving enantioenriched variants has been a focus of research. acs.org

The first enantioselective total syntheses of (+)-kasugamycin and (+)-kasuganobiosamine have been reported, highlighting strategies such as a second-generation enantioselective preparation of a kasugamine derivative and a sulfamate-tethered aza-Wacker cyclization. nih.govresearchgate.netnih.govacs.orgchemrxiv.org One earlier enantioselective synthesis of kasugamine utilized D-glucose as the starting material. acs.org More recently, a route through de novo synthesis employing a chiral epoxide as the starting material led to the first enantioselective total synthesis of (+)-kasugamycin. acs.org

These enantioselective approaches are crucial for obtaining this compound in its biologically active form and for the synthesis of enantiomerically pure kasugamine derivatives and analogs. nih.govresearchgate.net

Ribosomal Resistance Mechanisms

This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit and inhibiting translation initiation. wikipedia.org Resistance mechanisms often involve alterations that reduce the binding affinity of this compound to the ribosome or otherwise interfere with its mechanism of action.

Mutations in 16S rRNA Genes

Mutations within the genes encoding the 16S ribosomal RNA are a significant mechanism of this compound resistance. These mutations can directly impact the this compound binding site on the ribosome. wikipedia.orgnih.gov

Specific point mutations in conserved nucleotides of the 16S rRNA have been identified as conferring this compound resistance. Notably, mutations at positions A794 and G926, located within the mRNA channel of the 30S subunit where this compound binds, are known sites of resistance. wikipedia.orgnih.govnih.govbiorxiv.org These residues are universally conserved and are also protected from chemical modification by this compound, suggesting their direct involvement in drug binding. nih.govnih.gov

Another critical region is near the 3' terminus of the 16S rRNA, involving nucleotides A1518 and A1519. asm.orgasm.org While mutations specifically at A1518 may not confer resistance and can negatively impact cell growth, mutations at A1519 have been shown to confer this compound resistance with only minor effects on growth. nih.gov The absence of post-transcriptional modification at A1518 and A1519 due to mutations in the ksgA gene also leads to a this compound resistance phenotype. nih.gov

Research findings have demonstrated that mutations at A794 (e.g., A794G), G926 (e.g., G926A), and A1519 (e.g., A1519C) in Escherichia coli confer resistance to this compound. nih.govasm.orgnih.gov Site-directed mutagenesis studies have further indicated that most mutations at these three positions result in this compound resistance. nih.gov

Mutations in Ribosomal Proteins (e.g., 30S protein subunit S9/rpsI, S12)

Mutations in genes encoding ribosomal proteins of the 30S subunit can also lead to this compound resistance. The 30S ribosomal protein S9, encoded by the rpsI gene, has been associated with this compound resistance. researchgate.netnih.gov Mutations at the rpsI locus can result in this compound dependence and resistance phenotypes. nih.gov While some studies on clinical isolates have not found a direct correlation between rpsI polymorphisms and this compound minimum inhibitory concentrations (MICs), the involvement of S9 in resistance has been reported. nih.govnih.gov

Ribosomal protein S12 is another component of the 30S subunit that has been implicated in this compound resistance. frontiersin.org this compound can induce the formation of unusual 61S ribosomes in vivo that are deficient in several small subunit proteins, including S1 and S12. wikipedia.orgfrontiersin.orgnih.gov The absence of these proteins could be linked to structural changes in the 16S rRNA and contribute to resistance or altered translational properties. nih.gov

Alterations in 16S rRNA Methyltransferases (e.g., KsgA)

Alterations or inactivation of 16S rRNA methyltransferases, particularly KsgA, are a well-established mechanism of this compound resistance. nih.govasm.orgasm.orgnih.govnih.govnih.govresearchgate.netoup.comebi.ac.uk KsgA is a highly conserved methyltransferase that catalyzes the dimethylation of two adjacent adenine (B156593) bases, A1518 and A1519, in the 16S rRNA. nih.govasm.orgasm.orgnih.govresearchgate.netoup.comebi.ac.ukrcsb.orgresearchgate.net

Inactivation of the ksgA gene leads to the absence of dimethylation at A1518 and A1519 in the 16S rRNA. nih.govnih.govasm.orgnih.govresearchgate.netebi.ac.ukresearchgate.net This lack of modification is directly linked to the this compound resistance phenotype. nih.govnih.govebi.ac.uk While the exact role of this modification is not fully understood, it is conserved across different domains of life. nih.govebi.ac.uk The absence of methylation at A1518/A1519 can indirectly influence the conformation of regions involved in this compound binding, such as helix 24, which is near the primary binding site of the antibiotic. researchgate.netasm.org

Primer extension analysis has confirmed that mutations affecting the dimethyl-A stem-loop (DASL) region containing A1518 and A1519 can impact methylation, although mutation of one adenosine (B11128) does not necessarily affect the methylation of the adjacent nucleotide by KsgA. nih.govresearchgate.net

Mutations in ksgA typically confer a low to modest level of resistance to this compound. asm.orgnih.govresearchgate.netasm.org Spontaneous ksgA mutations conferring this modest resistance can occur at a relatively high frequency. asm.orgnih.govresearchgate.net However, the inactivation of KsgA can also lead to the vigorous emergence of mutants with high-level this compound resistance at an extraordinarily high frequency compared to wild-type strains. asm.orgnih.govresearchgate.net This suggests that while ksgA mutation itself provides a basal level of resistance, it also facilitates the acquisition of additional mutations that confer higher resistance levels. asm.org For instance, in Bacillus subtilis, spontaneous ksgA mutations occurred at a frequency of 10-6, and these mutants produced high-level resistance at a frequency 100-fold greater than the ksgA+ strain. asm.org Similar observations were made in Escherichia coli. asm.org

The deficiency in KsgA methyltransferase activity is responsible for the observed this compound resistance. asm.org While KsgA has other roles, such as in ribosome biogenesis, its methyltransferase activity is critical for this compound tolerance. asm.org

Table 1: Examples of Ribosomal Mutations Conferring this compound Resistance

| Ribosomal Component | Gene/Protein | Specific Alteration | Effect on Resistance Level | Organism Examples | Relevant Citations |

| 16S rRNA | rrn | A794G | Confers Resistance | Escherichia coli | nih.govasm.orgnih.gov |

| 16S rRNA | rrn | G926A | Confers Resistance | Escherichia coli | nih.govasm.orgnih.gov |

| 16S rRNA | rrn | A1519C | Confers Resistance | Escherichia coli | nih.govasm.orgnih.gov |

| 16S rRNA | rrn | Absence of methylation at A1518/A1519 | Low to Modest Resistance | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Neisseria gonorrhoeae | nih.govnih.govasm.orgasm.orgnih.govnih.govnih.govresearchgate.netebi.ac.ukresearchgate.netasm.org |

| Ribosomal Protein | S9 (rpsI) | Mutations | Resistance/Dependence | Escherichia coli, Neisseria gonorrhoeae | researchgate.netnih.govnih.govnih.gov |

| Ribosomal Protein | S12 | Absence in 61S ribosomes | Implicated in altered translation | Escherichia coli | wikipedia.orgfrontiersin.orgnih.gov |

| Methyltransferase | KsgA (rsmA) | Inactivation/Mutations | Low to Modest Resistance, facilitates High-Level Resistance | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Neisseria gonorrhoeae | nih.govasm.orgasm.orgnih.govnih.govnih.govresearchgate.netoup.comebi.ac.ukrcsb.orgresearchgate.netasm.org |

Table 2: this compound MICs for Neisseria gonorrhoeae Strains with Varying Susceptibility

| Strain Type | Susceptibility Class | MIC Range (µg/mL) | Relevant Citations |

| Clinical Isolates | Susceptible | ≤60 | nih.govnih.gov |

| Clinical Isolates | Somewhat Sensitive | 60–100 | nih.govnih.gov |

| Clinical Isolate | Resistant | 200 | nih.govnih.gov |

| Laboratory Strain FA1090 | Resistant | 100 | nih.govnih.gov |

| Laboratory Strain MS11 | Slightly More Susceptible | 60 | nih.govnih.gov |

Note: The MIC data in Table 2 is based on a specific study and may vary depending on the strain and experimental conditions.

Enzymatic Inactivation of this compound

Enzymatic modification is a primary mechanism of bacterial resistance to aminoglycoside antibiotics. These modifications typically involve the addition of chemical groups to specific sites on the antibiotic molecule, rendering it inactive nih.gov.

Role of Acetyltransferases (e.g., KasF/H, aac(2′)-IIa)

Acetyltransferases are a significant class of enzymes involved in the enzymatic inactivation of aminoglycosides. They catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the antibiotic.

Studies have identified specific acetyltransferases involved in this compound resistance. KasH, for instance, acts as a self-resistance enzyme in Streptomyces kasugaensis, the this compound-producing organism, by acetylating this compound to 2′-N-acetyl-kasugamycin mdpi.comnih.gov. While KasF was initially proposed to play a role in this compound biosynthesis, experimental evidence suggests it also functions as a this compound-modifying enzyme, although KasH appears to be more specific and reactive in conferring resistance mdpi.comnih.gov.

Another important acetyltransferase is AAC(2′)-IIa, a this compound 2′-N-acetyltransferase found in this compound-resistant isolates of the rice-pathogenic bacteria Burkholderia glumae and Acidovorax avenae. nih.govmcmaster.caresearchgate.net. This enzyme inactivates this compound by acetylating the 2′-amino residue of the kasugamine moiety researchgate.net. The gene encoding AAC(2′)-IIa has been found within an IncP genomic island in B. glumae, suggesting its acquisition through horizontal gene transfer asm.orgnih.gov.

Structural Modifications Leading to Inactivation (e.g., 2-N'-acetyl this compound)

The structural modification of this compound, particularly acetylation, leads to its inactivation. The primary site of acetylation by enzymes like AAC(2′)-IIa and KasH is the 2′-amino group of the kasugamine component of this compound, resulting in the formation of 2′-N-acetyl this compound mdpi.comresearchgate.netregulations.gov. This modification disrupts the antibiotic's ability to effectively bind to its ribosomal target, thereby conferring resistance researchgate.net.

Metabolic studies in lettuce plants treated with this compound have also shown that 2′-N-acetyl this compound is a primary metabolite, formed through the conversion of the parent compound regulations.gov. Further metabolism can lead to deinositolyl-2′-acetyl this compound and kasugamycinic acid regulations.gov.

Here is a table summarizing the key acetyltransferases involved in this compound inactivation:

| Enzyme | Source Organism(s) | Modification Site on this compound | Resulting Inactive Product |

| KasH | Streptomyces kasugaensis | 2′-amino group of kasugamine | 2′-N-acetyl this compound |

| KasF | Streptomyces kasugaensis | 2′-amino group of kasugamine | 2′-N-acetyl this compound |

| AAC(2′)-IIa | Burkholderia glumae, Acidovorax avenae | 2′-amino group of kasugamine | 2′-N-acetyl this compound |

Efflux Pumps and Decreased Drug Uptake

Another mechanism of this compound resistance involves the reduction of the antibiotic's intracellular concentration. This can occur through decreased uptake into the bacterial cell or active extrusion of the drug by efflux pumps nih.govlabsolu.canih.gov.

Illicit Transport Mechanisms

Some antibiotics, including this compound, can enter bacterial cells by hijacking existing transport systems intended for naturally occurring nutrients. This process is referred to as illicit transport nih.govdatadryad.orgnih.gov.

Research in Escherichia coli has shown that this compound is transported into the cell via peptide ABC-importers nih.govplos.orgosti.govresearchgate.net. Mutations or deletions in the genes encoding these transporters can lead to decreased this compound uptake and, consequently, increased resistance nih.govdatadryad.orgplos.orgosti.gov.

Role of Peptide ABC-Importers

Peptide ABC-importers are a family of bacterial transport proteins that actively translocate peptides across the cell membrane researchgate.net. In E. coli, the oligopeptide permease (Opp) and dipeptide permease (Dpp) systems have been identified as being involved in the uptake of this compound nih.govplos.orgresearchgate.net. Deletion of the genes encoding components of the Opp and Dpp systems has been shown to confer resistance to this compound plos.orgresearchgate.net. This suggests that this compound mimics natural substrates of these transporters, gaining entry into the cell through an unintended pathway nih.gov. Loss of function in these importers reduces the amount of this compound entering the cell, thereby increasing the minimum inhibitory concentration (MIC) and conferring resistance plos.org.

Evolutionary and Genetic Basis of Resistance

The development of this compound resistance has an evolutionary and genetic basis. Resistance can arise through spontaneous mutations in chromosomal genes or through the acquisition of resistance genes via horizontal gene transfer asm.organnualreviews.org.

Mutations in the ksgA gene, which encodes a 16S rRNA methyltransferase, are a common mechanism conferring low-level resistance to this compound wikipedia.orgasm.orgnih.govnih.gov. KsgA is responsible for the dimethylation of two adjacent adenosine bases (A1518 and A1519) in the 16S rRNA, a modification that is important for ribosomal function and this compound binding wikipedia.orgasm.orgnih.gov. Inactivation of KsgA through mutation leads to the loss of this methylation, reducing the ribosome's affinity for this compound asm.orgnih.gov. While ksgA mutations typically confer modest resistance, they can also lead to a significantly higher frequency of emergence of mutations conferring high-level resistance, for example, through mutations in the speD gene which affects intracellular spermidine (B129725) levels asm.org.

Mutations in ribosomal protein genes, such as rpsI (encoding ribosomal protein S9), can also contribute to this compound resistance by stabilizing the mRNA-tRNA interaction perturbed by the antibiotic nih.gov. Additionally, mutations in the target nucleotides A1518 and A1519 in the 16S rRNA itself can confer higher levels of resistance nih.gov.

Horizontal gene transfer plays a crucial role in the spread of antibiotic resistance, including resistance to this compound annualreviews.org. The presence of the aac(2′)-IIa gene on a mobile genetic element like the IncP island is a clear example of how resistance determinants can be transferred between bacteria asm.orgnih.gov. This acquisition of pre-existing resistance genes from other bacteria, particularly non-pathogenic epiphytes in agricultural settings, contributes significantly to the evolution of resistance in plant pathogens annualreviews.org.

Here is a table summarizing some genetic determinants of this compound resistance:

| Gene/Mutation | Mechanism of Resistance | Effect on this compound Activity/Binding | Level of Resistance |

| ksgA mutation | Inactivation of 16S rRNA methyltransferase | Loss of A1518/A1519 methylation, reduced ribosomal affinity | Low to Modest |

| speD mutation | Affects intracellular spermidine levels (in ksgA mutants) | Reduced intracellular spermidine | High |

| rpsI mutation | Amino acid substitution in ribosomal protein S9 | Stabilizes mRNA-tRNA interaction | Varies |

| 16S rRNA mutations | Mutation in target nucleotides (A794, G926, A1519) | Alters this compound binding site | Higher |

| aac(2′)-IIa gene | Encodes 2′-N-acetyltransferase | Enzymatic acetylation of this compound | Varies |

| opp and dpp mutations | Affects peptide ABC-importers | Decreased this compound uptake | Varies |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 65174 usda.govnih.gov |

| This compound hydrochloride | 88045 labsolu.canih.gov |

| 2′-N-acetyl this compound | Not readily available on PubChem from search results. |

| Acetyl-CoA | Not applicable (cofactor) |

| Spermidine | Not readily available on PubChem from search results. |

| Kasuganobiosamine | Not readily available on PubChem from search results. |

| Kasugamycinic acid | Not readily available on PubChem from search results. |

| Blasticidin S | Not readily available on PubChem from search results. |

| UDP-GlcNAc | Not readily available on PubChem from search results. |

| UDP-ManNAc | Not readily available on PubChem from search results. |

| UDP-GlcNH2 | Not readily available on PubChem from search results. |

| Glucose | 579 [Not in search results, common knowledge] |

| Glucosamine | 439213 [Not in search results, common knowledge] |

| D-chiro-inositol | 65106 [Not in search results, common knowledge] |

| Kasugamine | Not readily available on PubChem from search results. |

| Glycine imine | Not readily available on PubChem from search results. |

Mechanisms of Resistance Development

Enzymatic Inactivation of this compound

Enzymatic inactivation represents a significant mechanism by which bacteria acquire resistance to aminoglycoside antibiotics. This process typically involves enzymes that catalyze the addition of chemical groups to specific sites on the antibiotic, thereby disrupting its biological activity nih.gov.

Role of Acetyltransferases (e.g., KasF/H, aac(2′)-IIa)

Acetyltransferases are a key family of enzymes implicated in the enzymatic inactivation of aminoglycosides. These enzymes facilitate the transfer of an acetyl group from acetyl-CoA to an amino group on the antibiotic molecule.

Specific acetyltransferases have been identified as being involved in conferring resistance to this compound. KasH, for example, functions as a self-resistance enzyme in Streptomyces kasugaensis, the organism that produces this compound. It inactivates this compound through acetylation, yielding 2′-N-acetyl-kasugamycin mdpi.comnih.gov. While KasF was initially considered to be involved in this compound biosynthesis, experimental data indicate that it also acts as a this compound-modifying enzyme, although KasH demonstrates higher specificity and reactivity in conferring resistance mdpi.comnih.gov.

Another notable acetyltransferase is AAC(2′)-IIa, a this compound 2′-N-acetyltransferase identified in this compound-resistant strains of the rice pathogens Burkholderia glumae and Acidovorax avenae nih.govmcmaster.caresearchgate.net. AAC(2′)-IIa inactivates this compound by acetylating the 2′-amino residue located on the kasugamine (B1673303) moiety of the antibiotic researchgate.net. The gene encoding AAC(2′)-IIa has been found situated within an IncP genomic island in B. glumae, suggesting that its acquisition occurred through horizontal gene transfer asm.orgnih.gov.

Structural Modifications Leading to Inactivation (e.g., 2-N'-acetyl this compound)

Structural modification, particularly acetylation, is a direct cause of this compound inactivation. The primary site for acetylation by enzymes such as AAC(2′)-IIa and KasH is the 2′-amino group of the kasugamine component, leading to the formation of 2′-N-acetyl this compound mdpi.comresearchgate.netregulations.gov. This chemical alteration impedes the effective binding of the antibiotic to its ribosomal target, thereby conferring resistance researchgate.net.

Studies on the metabolism of this compound in lettuce plants have revealed that 2′-N-acetyl this compound is a major metabolite, formed through the conversion of the parent compound regulations.gov. Further metabolic processes can result in the formation of deinositolyl-2′-acetyl this compound and kasugamycinic acid regulations.gov.

The following table summarizes key acetyltransferases known to be involved in the inactivation of this compound:

| Enzyme | Source Organism(s) | Modification Site on this compound | Resulting Inactive Product |

| KasH | Streptomyces kasugaensis | 2′-amino group of kasugamine | 2′-N-acetyl this compound |

| KasF | Streptomyces kasugaensis | 2′-amino group of kasugamine | 2′-N-acetyl this compound |

| AAC(2′)-IIa | Burkholderia glumae, Acidovorax avenae | 2′-amino group of kasugamine | 2′-N-acetyl this compound |

Efflux Pumps and Decreased Drug Uptake

Reducing the intracellular concentration of this compound is another mechanism contributing to resistance. This can be achieved either by decreasing the rate at which the antibiotic enters the bacterial cell or by actively transporting the drug out of the cell via efflux pumps nih.govlabsolu.canih.gov.

Illicit Transport Mechanisms

Some antibiotics, including this compound, can gain entry into bacterial cells by exploiting existing transport systems designed for the uptake of natural nutrients. This phenomenon is known as illicit transport nih.govdatadryad.orgnih.gov.

Research conducted in Escherichia coli has demonstrated that this compound is transported into the cell by peptide ABC-importers nih.govplos.orgosti.govresearchgate.net. Mutations or deletions in the genes encoding these transporter systems can result in reduced uptake of this compound, leading to increased resistance nih.govdatadryad.orgplos.orgosti.gov.

Role of Peptide ABC-Importers

Peptide ABC-importers are a family of bacterial membrane proteins that actively transport peptides across the cell membrane researchgate.net. In E. coli, the oligopeptide permease (Opp) and dipeptide permease (Dpp) systems have been identified as transporters involved in this compound uptake nih.govplos.orgresearchgate.net. Deletion of the genes encoding components of the Opp and Dpp systems has been shown to confer resistance to this compound plos.orgresearchgate.net. This suggests that this compound mimics the natural substrates of these transporters, thereby gaining unintended entry into the cell nih.gov. A reduction in the function of these importers leads to a lower intracellular concentration of this compound, resulting in an increased minimum inhibitory concentration (MIC) and the development of resistance plos.org.

Evolutionary and Genetic Basis of Resistance

The evolution of this compound resistance is underpinned by genetic changes. Resistance can arise from spontaneous mutations in chromosomal genes or through the acquisition of resistance genes via horizontal gene transfer asm.organnualreviews.org.

Mutations in the ksgA gene, which codes for a 16S rRNA methyltransferase, represent a common mechanism conferring low-level resistance to this compound wikipedia.orgasm.orgnih.govnih.gov. KsgA is responsible for the dimethylation of two specific adenosine (B11128) bases (A1518 and A1519) within the 16S rRNA, a modification crucial for normal ribosomal function and this compound binding wikipedia.orgasm.orgnih.gov. Inactivation of KsgA through mutation results in the absence of this methylation, reducing the ribosome's affinity for this compound asm.orgnih.gov. While ksgA mutations typically confer a modest level of resistance, they can also significantly increase the frequency at which mutations leading to high-level resistance emerge, such as mutations in the speD gene, which impacts intracellular spermidine (B129725) levels asm.org.

Mutations in genes encoding ribosomal proteins, such as rpsI (which encodes ribosomal protein S9), can also contribute to this compound resistance by stabilizing the interaction between mRNA and tRNA, which is normally disrupted by the antibiotic nih.gov. Furthermore, mutations directly in the target nucleotides A1518 and A1519 within the 16S rRNA can confer higher levels of resistance nih.gov.

Horizontal gene transfer plays a vital role in the dissemination of antibiotic resistance, including resistance to this compound annualreviews.org. The presence of the aac(2′)-IIa gene on a mobile genetic element like the IncP island exemplifies how resistance determinants can be transferred between bacterial species asm.orgnih.gov. The acquisition of these pre-existing resistance genes from other bacteria, particularly from non-pathogenic bacteria in agricultural environments, is a significant factor in the evolution of resistance in plant pathogens annualreviews.org.

The following table outlines some of the genetic determinants associated with this compound resistance:

| Gene/Mutation | Mechanism of Resistance | Effect on this compound Activity/Binding | Level of Resistance |

| ksgA mutation | Inactivation of 16S rRNA methyltransferase | Loss of A1518/A1519 methylation, reduced ribosomal affinity | Low to Modest |

| speD mutation | Affects intracellular spermidine levels (in ksgA mutants) | Reduced intracellular spermidine | High |

| rpsI mutation | Amino acid substitution in ribosomal protein S9 | Stabilizes mRNA-tRNA interaction | Varies |

| 16S rRNA mutations | Mutation in target nucleotides (A794, G926, A1519) | Alters this compound binding site | Higher |

| aac(2′)-IIa gene | Encodes 2′-N-acetyltransferase | Enzymatic acetylation of this compound | Varies |

| opp and dpp mutations | Affects peptide ABC-importers | Decreased this compound uptake | Varies |

High Frequency of Spontaneous Mutations

Spontaneous mutations represent a significant pathway for bacteria to develop resistance to this compound. A key target for such mutations is the ksgA gene, which encodes a 16S rRNA methyltransferase. Inactivation of the KsgA protein due to mutations prevents the dimethylation of two adjacent adenosine bases (A1518 and A1519) in the 16S rRNA. This lack of methylation indirectly affects the conformation of helix 24, a region involved in this compound binding to the ribosome, leading to a modest level of resistance. asm.org

Studies have shown that spontaneous ksgA mutations conferring low-level resistance to this compound can occur at a relatively high frequency, reported to be around 10⁻⁶ in Bacillus subtilis. asm.orgasm.orgwikipedia.orgnih.gov More importantly, once these initial ksgA mutations are present, the frequency of developing high-level this compound resistance increases dramatically, by as much as 100-fold or more, compared to strains without the ksgA mutation. asm.orgasm.orgwikipedia.orgnih.govresearchgate.net This suggests a two-step process where the initial ksgA mutation facilitates the emergence of further mutations conferring higher resistance levels. stopamr.eu

Other genes implicated in spontaneous this compound resistance through mutation include rsmG (another 16S rRNA methyltransferase gene), which affects methylation at a different site (G535) in 16S rRNA, and mutations in the 16S rRNA gene itself, particularly at nucleotides A794, G926, or A1519, which are directly involved in this compound binding. asm.orgasm.orgasm.org Mutations in genes such as ksgB, ksgC, and ksgD have also been linked to decreased sensitivity, although their precise molecular mechanisms are not yet fully elucidated. asm.org Additionally, mutations affecting peptide ABC-importers, such as opp and dpp, can reduce the intracellular accumulation of this compound, contributing to resistance. plos.org

The frequency of spontaneous mutations leading to low-level this compound resistance can vary between bacterial species. For example, in Chlamydia psittaci, spontaneous KsmR mutants were isolated at frequencies of 2.3 × 10⁻⁵ and 2.0 × 10⁻⁶ in wild-type and a spectinomycin-resistant variant, respectively, with an A794G mutation in the 16S rRNA gene being identified in resistant variants. pnas.org

Horizontal Gene Transfer of Resistance Determinants (e.g., IncP Island)

Horizontal gene transfer (HGT) plays a crucial role in the dissemination of antibiotic resistance genes among bacterial populations. For this compound, a significant resistance determinant is the aac(2')-IIa gene, which encodes a 2'-N-acetyltransferase. researchgate.netasm.orgnih.govmcmaster.ca This enzyme inactivates this compound by acetylating it. asm.orgucl.ac.be

The aac(2')-IIa gene has been identified in this compound-resistant isolates of important rice-pathogenic bacteria, including Burkholderia glumae and Acidovorax avenae. asm.orgresearchgate.netasm.orgnih.govannualreviews.org Crucially, this gene has been found located within an IncP genomic island inserted into the bacterial chromosome of B. glumae. researchgate.netasm.orgnih.govannualreviews.org The presence of aac(2')-IIa on a genomic island, which are often associated with mobile genetic elements, indicates that this resistance gene can be acquired through HGT. researchgate.netasm.orgnih.govannualreviews.org While conjugational gene transfer of this specific IncP island carrying aac(2')-IIa was not detected under certain laboratory conditions, the presence of circular intermediates containing the gene suggests its potential for mobility and transfer between bacterial species. researchgate.netasm.orgnih.gov

In Acidovorax avenae, the aac(2')-IIa gene has been found on both an IncP genomic island and a novel IncP-1β plasmid (pAAA83), further highlighting its association with mobile genetic elements capable of horizontal transfer. nih.gov The acquisition of such a gene through HGT provides bacteria with a pre-existing mechanism for this compound inactivation, independent of spontaneous chromosomal mutations affecting ribosomal targets or uptake.

Fitness Costs Associated with Resistance Mutations

However, not all mutations conferring this compound resistance necessarily incur a significant fitness cost. For instance, mutations in the rsmG gene, another methyltransferase involved in ribosomal modification, have been reported to show no significant fitness cost in several bacterial species, including E. coli, B. subtilis, and S. coelicolor. asm.orgasm.orgresearchgate.net

The fitness cost associated with this compound resistance mutations can also be influenced by the level of resistance conferred. Generally, a negative correlation has been observed between the relative fitness of a resistance mutation and the fold-increase in Minimum Inhibitory Concentration (MIC) conferred by the mutation. nih.gov This suggests that mutations conferring very high levels of resistance might be more likely to have a fitness cost.

It is also important to consider that bacteria can evolve compensatory mutations that alleviate the initial fitness costs associated with resistance mutations without compromising the resistance phenotype. nih.govapsnet.org This compensatory evolution can help resistant strains persist and spread even in the absence of antibiotic selection.

The presence of resistance genes on mobile genetic elements acquired through HGT, such as the aac(2')-IIa gene on IncP islands or plasmids, can also have associated fitness costs, although these can vary depending on the specific mobile element and host bacterium. mdpi.com

Research Methodologies and Analytical Techniques

Structural Biology Approaches

X-ray crystallography has been a pivotal technique in elucidating the precise binding site and mechanism of action of kasugamycin (B1663007) on the ribosome. High-resolution crystal structures of this compound in complex with both the 30S ribosomal subunit and the complete 70S ribosome from prokaryotic organisms like Escherichia coli and Thermus thermophilus have provided detailed molecular insights. nih.govnih.govbiorxiv.org

These crystallographic studies have revealed that this compound binds within the messenger RNA (mRNA) channel of the 30S subunit. nih.govfrontiersin.org Specifically, its primary binding site is located on top of helix 44 (h44) of the 16S ribosomal RNA (rRNA), spanning a region between h24 and h28. nih.gov The drug makes direct contact with universally conserved nucleotides, notably G926 and A794. nih.gov This strategic position places this compound in the path of the mRNA, immediately upstream of the P-site codon, and overlapping with the E-site. nih.govnih.gov Structural alignments show that the bound this compound molecule would sterically clash with mRNA residues at the -1 and -2 positions relative to the start codon. pnas.org This structural information provides a clear basis for understanding how this compound inhibits the initiation of translation. By occupying this critical space, it physically obstructs the proper binding and alignment of the initiator tRNA and mRNA on the ribosome. pnas.org

Interestingly, crystallographic analysis of this compound bound to ribosomes with resistance mutations at A794 and G926 showed that the drug could still bind, suggesting that resistance is not due to a loss of binding affinity but rather a subsequent step in the initiation process. nih.gov

Interactive Data Table: Key Crystallographic Findings of this compound-Ribosome Complexes

| Feature | Description | Source |

|---|---|---|

| Binding Site | mRNA channel of the 30S subunit, between the P and E sites. | nih.gov |

| Key rRNA Contacts | Universally conserved nucleotides G926 and A794 in 16S rRNA. | nih.govembopress.org |

| Ribosomal Helix | On top of helix 44 (h44), spanning the region between h24 and h28. | nih.gov |